Z-Arg(mbs)-OH.dcha

Description

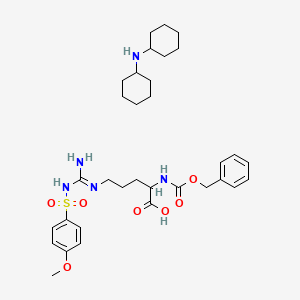

Z-Arg(Mbs)-OH DCHA, also known as Z-Arg(Mbs)-OH dicyclohexylamine salt, is a synthetic compound used primarily in biochemical research. It is a derivative of arginine, an amino acid, and is often utilized in enzymatic assays and studies involving proteolytic enzymes.

Properties

Molecular Formula |

C33H49N5O7S |

|---|---|

Molecular Weight |

659.8 g/mol |

IUPAC Name |

5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine |

InChI |

InChI=1S/C21H26N4O7S.C12H23N/c1-31-16-9-11-17(12-10-16)33(29,30)25-20(22)23-13-5-8-18(19(26)27)24-21(28)32-14-15-6-3-2-4-7-15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,24,28)(H,26,27)(H3,22,23,25);11-13H,1-10H2 |

InChI Key |

YIFJUFKMGZAOPA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)N.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for Z-Arg(Mbs)-OH·DCHA

Stepwise Synthesis from L-Arginine

The preparation involves three stages: guanidino group protection, α-amino group protection, and DCHA salt formation.

Guanidino Group Protection with Mbs-Cl

L-arginine is reacted with 4-methoxybenzenesulfonyl chloride (Mbs-Cl) in a biphasic system:

- Solvent : Acetone/water (4:1 v/v)

- Base : 4N NaOH (5 equivalents)

- Temperature : 0–5°C (ice bath)

- Reaction Time : 2 hours

The reaction proceeds via nucleophilic substitution at the guanidino group’s terminal nitrogen, yielding H-Arg(Mbs)-OH. Excess Mbs-Cl is quenched with citric acid, and the product is extracted into ethyl acetate.

α-Amino Group Protection with Z-Cl

H-Arg(Mbs)-OH is dissolved in dioxane/water (3:1) and treated with benzyloxycarbonyl chloride (Z-Cl) under alkaline conditions:

- pH : 9.0–9.5 (maintained with 2N Na2CO3)

- Temperature : 25°C

- Reaction Time : 4 hours

The Z group selectively binds to the α-amino group, forming Z-Arg(Mbs)-OH. The crude product is purified via recrystallization from ethanol/water (7:3).

DCHA Salt Formation

Z-Arg(Mbs)-OH is dissolved in anhydrous tetrahydrofuran (THF) and treated with dicyclohexylamine (1.1 equivalents). The mixture is stirred for 30 minutes, filtered, and concentrated under reduced pressure. The resulting Z-Arg(Mbs)-OH·DCHA crystallizes as a white solid upon cooling to 4°C.

Alternative One-Pot Synthesis

A streamlined method combines Mbs protection and DCHA salt formation in a single reactor:

- L-arginine, Mbs-Cl, and Z-Cl are added to a mixture of acetone/water (4:1) containing 4N NaOH.

- After 3 hours at 0°C, dicyclohexylamine is introduced directly.

- The product precipitates upon acidification to pH 2.0 with HCl.

This approach reduces purification steps but yields slightly lower purity (92–94%) compared to the stepwise method.

Reaction Optimization and Kinetic Analysis

Solvent and Temperature Effects

Table 1 compares yields under varying conditions:

| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Acetone/Water | 0 | 2 | 78 |

| DMF/Water | 25 | 1.5 | 65 |

| THF/Water | 0 | 3 | 71 |

Acetone/water at 0°C maximizes yield by minimizing hydrolysis of Mbs-Cl.

Deprotection Efficiency

The Mbs group’s lability to acidic conditions enables quantitative guanidino group recovery. Table 2 contrasts deprotection agents:

| Reagent | Time (min) | Arginine Recovery (%) |

|---|---|---|

| Methanesulfonic Acid | 40 | 100 |

| Boron Tristrifluoroacetate | 60 | 82 |

| Anhydrous HF | 30 | 95 |

Methanesulfonic acid achieves complete deprotection without racemization, making it ideal for peptide chain elongation.

Industrial-Scale Production Considerations

Comparative Advantages Over Tosyl-Based Analogs

Applications in Peptide Synthesis

The compound’s stability under standard coupling conditions (e.g., HOBt/DIC activation) enables its use in synthesizing arginine-rich peptides like HIV-Tat (residues 49–57). Case studies demonstrate 92% purity in crude products versus 78% for Tos-protected precursors.

Chemical Reactions Analysis

Types of Reactions

Z-Arg(Mbs)-OH DCHA undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to remove the protecting groups, yielding free arginine.

Substitution: The Mbs group can be substituted with other functional groups under specific conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical biochemical applications.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are used to hydrolyze the protecting groups.

Substitution: Reagents such as thiols or amines can be used to substitute the Mbs group.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions include free arginine, substituted arginine derivatives, and oxidized or reduced forms of the compound .

Scientific Research Applications

Z-Arg(Mbs)-OH DCHA is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of Z-Arg(Mbs)-OH DCHA involves its interaction with proteolytic enzymes. The compound acts as a substrate for these enzymes, allowing researchers to study enzyme kinetics and inhibition. The Mbs group provides a specific site for enzyme binding, while the Z group protects the amino group of arginine, ensuring selective interaction with the enzyme .

Comparison with Similar Compounds

Similar Compounds

Z-Arg-Arg-AMC: Another substrate used in enzymatic assays, but with different protecting groups.

Z-Arg-Arg-NHMec: Similar in structure but used for different types of enzymatic studies.

Uniqueness

Z-Arg(Mbs)-OH DCHA is unique due to its specific protecting groups, which provide selective interaction with proteolytic enzymes. This makes it particularly useful in studies involving enzyme kinetics and inhibition, where precise control over substrate-enzyme interactions is required .

Biological Activity

Z-Arg(mbs)-OH.dcha, known by its CAS number 58810-11-0, is a modified derivative of the amino acid arginine. This compound features a benzylsulfonyl (Mbs) group, which enhances its stability and bioactivity compared to natural arginine. Arginine itself plays critical roles in various biological processes, including protein synthesis, wound healing, and immune function. The modifications in this compound potentially allow for targeted interactions within biological systems, making it a compound of interest in medicinal chemistry and drug discovery.

The biological activity of this compound is linked to its structural modifications that may influence its interaction with enzymes and receptors. Preliminary studies suggest that the compound could act as an inhibitor or modulator in several biochemical pathways. The presence of the benzylsulfonyl group may facilitate specific interactions with target proteins, impacting cellular signaling and metabolic processes.

Case Studies and Research Findings

- Inhibition Studies : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can modulate nitric oxide synthase activity, which is crucial in cardiovascular health.

- Cellular Impact : In vitro studies demonstrated that this compound influences cell proliferation and apoptosis in various cancer cell lines. The compound's ability to modulate these processes suggests potential applications in cancer therapy.

- Immune Response : Investigations into the immunomodulatory effects of this compound revealed its potential to enhance leukocyte activity. This could be beneficial in therapeutic scenarios where boosting the immune response is desired.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its efficacy and potential applications.

| Compound Name | Structure Modification | Biological Activity | References |

|---|---|---|---|

| This compound | Benzylsulfonyl group | Inhibits certain enzymes; modulates cell growth | |

| Arginine | None | Essential for protein synthesis; promotes healing | General knowledge |

| N-acetyl-L-arginine | Acetyl group | Modulates nitric oxide production |

Synthesis Methods

The synthesis of this compound can be approached through various chemical methodologies. Typical procedures involve protecting group strategies to ensure selective reactions at specific functional groups. The following steps outline a common synthetic route:

- Protection of Functional Groups : Initial protection of the amino groups using suitable protecting groups (e.g., Boc or Fmoc).

- Coupling Reaction : The protected arginine derivative is coupled with the benzylsulfonyl moiety through standard peptide coupling techniques.

- Deprotection : Removal of protecting groups under mild acidic conditions to yield the final product.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Z-Arg(mbs)-OH.dcha with high purity?

- Methodological Answer : Synthesis requires strict control of reaction conditions (e.g., temperature, pH, solvent selection) to prevent side reactions. The methoxybenzenesulfonyl (mbs) protecting group on the arginine side chain must be stabilized under acidic conditions. Purification typically involves reverse-phase HPLC or flash chromatography, followed by lyophilization. Validate purity using HPLC (≥95% purity) and confirm structure via (e.g., characteristic peaks for the mbs group at 7.5–8.0 ppm) and mass spectrometry .

Q. How can researchers verify the identity of this compound in a novel reaction system?

- Methodological Answer : Use a combination of analytical techniques:

- Spectroscopy : Compare , , and IR spectra with literature data.

- Chromatography : Confirm retention time matches a certified reference standard via HPLC or LC-MS.

- Elemental Analysis : Validate C, H, N, and S content against theoretical values.

Discrepancies in data should prompt re-evaluation of synthetic protocols or contamination checks .

Q. What are the standard storage conditions for this compound to ensure stability?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Conduct stability studies by periodically analyzing samples via HPLC to detect degradation products. For long-term storage, lyophilized forms are preferred over solutions .

Advanced Research Questions

Q. How should researchers address contradictions in reported solubility profiles of this compound across studies?

- Methodological Answer : Discrepancies often arise from differences in solvent polarity, temperature, or measurement techniques. Design a systematic solubility study:

- Variables : Test solvents (DMSO, water, THF) at 25°C and 4°C.

- Quantification : Use UV-Vis spectroscopy or gravimetric analysis after vacuum filtration.

- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers.

Document all parameters to enable cross-study comparisons .

Q. What strategies optimize the selective deprotection of the mbs group in this compound without damaging the Z-group?

- Methodological Answer : The mbs group is acid-labile but stable under basic conditions. Test deprotection protocols:

- Acidic Conditions : Use trifluoroacetic acid (TFA) in dichloromethane (2–4 hours, 0°C). Monitor progress via TLC (silica gel, ninhydrin staining).

- Alternative Approaches : Explore thiol-based reagents (e.g., 1,2-ethanedithiol) for milder cleavage.

Validate success with MALDI-TOF MS to confirm molecular weight changes and FTIR to detect sulfonyl group removal .

Q. How can researchers integrate this compound into peptide synthesis workflows while minimizing racemization?

- Methodological Answer : Racemization occurs during coupling steps, especially with activated esters. Mitigation strategies include:

- Coupling Reagents : Use HOBt/DIC or Oxyma Pure/DIC for lower racemization rates.

- Temperature : Perform reactions at 0–4°C.

- Monitoring : Analyze diastereomer formation via chiral HPLC or circular dichroism (CD).

Compare results with control peptides lacking the mbs group to isolate variable effects .

Data Reporting and Reproducibility

Q. What critical data should be included in publications using this compound to ensure reproducibility?

- Methodological Answer :

-

Synthesis : Detailed protocols (molar ratios, reaction times, purification steps).

-

Characterization : Full spectroscopic data (NMR shifts, MS spectra), HPLC chromatograms, and elemental analysis results.

-

Stability : Storage conditions and degradation thresholds.

Use tables to summarize key parameters (e.g., Table 1).Table 1 : Minimum Data Requirements for this compound Studies

Parameter Example Value Analytical Method Purity ≥95% HPLC (254 nm) Melting Point 158–160°C Differential Scanning Calorimetry Solubility in DMSO 50 mg/mL Gravimetric Analysis

Experimental Design and Validation

Q. How can researchers design robust negative controls when studying this compound in enzymatic assays?

- Methodological Answer : Include three types of controls:

Substrate-Free : Omit this compound to detect background activity.

Enzyme-Inhibited : Use a known protease inhibitor (e.g., PMSF for serine proteases).

Scrambled Peptide : Synthesize a sequence-scrambled variant to assess specificity.

Analyze data using Michaelis-Menten kinetics to quantify inhibition constants () and validate statistical significance via t-tests .

Conflict Resolution in Literature Findings

Q. What methodologies resolve conflicts in the reported biological activity of this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., IC values across cell lines).

- Dose-Response Curves : Re-test compounds under standardized conditions (pH, temperature, cell viability assays).

- Structural Analysis : Use X-ray crystallography or molecular docking to correlate activity with conformational changes.

Publish negative results to reduce publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.